Imidazole-d4

Catalog No.
S1900487
CAS No.
6923-01-9
M.F
C3H4N2
M. Wt
72.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole-d4

CAS Number

6923-01-9

Product Name

Imidazole-d4

IUPAC Name

1,2,4,5-tetradeuterioimidazole

Molecular Formula

C3H4N2

Molecular Weight

72.10 g/mol

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i1D,2D,3D/hD

InChI Key

RAXXELZNTBOGNW-MSWVZFBTSA-N

SMILES

Array

Canonical SMILES

C1=CN=CN1

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])[2H])[2H]

The exact mass of the compound Imidazole-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Imidazole-d4 (CAS 6923-01-9) is a fully deuterated (≥98 atom % D) stable isotope derivative of imidazole . While it shares the same fundamental chemical and thermal properties as standard imidazole—such as a melting point of 89-91 °C and a boiling point of 256 °C—it features a +4 Da mass shift and complete isotopic silencing of its C-H and N-H bonds . In procurement and material selection, this compound is not used as a general buffer or building block; rather, it is an essential specialized precursor for synthesizing perdeuterated ionic liquids, a critical NMR solvent for host-guest interaction studies, and a mechanistic probe for anhydrous proton-conducting materials.

Substituting Imidazole-d4 with standard non-deuterated imidazole critically fails in advanced analytical and mechanistic workflows. In whole-biomass NMR analysis, standard imidazole-derived ionic liquids create massive overlapping proton signals in the 7-8 ppm aromatic region, completely masking critical lignin and carbohydrate peaks [1]. In structural characterization via neutron diffraction, the high incoherent scattering cross-section of hydrogen in standard imidazole obliterates the coherent scattering signal, preventing the resolution of guest-host interactions [2]. Furthermore, standard imidazole cannot be used to isolate the Grotthuss proton-hopping mechanism via kinetic isotope effects in MOF-based fuel cell membranes, making the fully deuterated d4 variant an absolute requirement for these specific applications [2].

Precursor Suitability for NMR-Transparent Ionic Liquids

Imidazole-d4 is strictly required as the foundational precursor for synthesizing perdeuterated ionic liquids, such as 1-ethyl-3-methylimidazolium acetate-d14 ([EMIM][OAc]-d14) [1]. When dissolving whole-cell biomass, standard [EMIM][OAc] produces intense 1H NMR signals that overlap with the aromatic lignin (6.0-8.0 ppm) and aliphatic carbohydrate regions. Substituting with Imidazole-d4-derived ILs achieves >98% signal suppression in these regions, allowing direct 2D HSQC NMR quantification of biomass recalcitrance without solvent masking [1].

Evidence Dimension1H NMR solvent background interference
Target Compound DataImidazole-d4 derived ILs yield flat baselines in the 7-8 ppm region (>98% isotopic purity).
Comparator Or BaselineStandard Imidazole-derived ILs mask lignin/carbohydrate signals with massive solvent peaks.
Quantified Difference>98% reduction in background proton signals in the aromatic/aliphatic target regions.
Conditions2D HSQC NMR of dissolved whole-cell biomass in IL electrolytes.

Procuring the fully deuterated precursor is mandatory for laboratories developing ionic liquids for advanced structural elucidation of complex biopolymers.

Minimization of Incoherent Background in Neutron Diffraction

In structural studies of porous frameworks, localizing guest molecules requires neutron diffraction. Standard imidazole contains four protons, leading to an overwhelmingly high incoherent scattering cross-section [1]. Imidazole-d4 replaces 1H with 2H (deuterium), dropping the incoherent scattering cross-section dramatically and allowing precise crystallographic localization of the imidazole guests within the MOF pores without signal degradation [1].

Evidence DimensionIncoherent neutron scattering cross-section
Target Compound Data~2.05 barns per atom (Deuterium in Imidazole-d4)
Comparator Or Baseline~80.27 barns per atom (Hydrogen in standard Imidazole)
Quantified Difference~40-fold reduction in scattering background per atomic site.
ConditionsNeutron powder diffraction of imidazole-loaded MOFs or ionic liquids.

Standard imidazole renders neutron crystallographic data uninterpretable due to background noise, making the d4 variant essential for structural materials science.

Mechanistic Validation of Proton-Hopping (Grotthuss) Conduction

Imidazole-d4 is utilized to definitively prove the proton-conduction mechanism in anhydrous fuel cell membranes, such as imidazole-loaded MOF-808 [1]. By measuring the conductivity of MOFs loaded with standard imidazole versus Imidazole-d4, researchers calculate the kinetic isotope effect (KIE). A measurable drop in conductivity when substituting D for H confirms that proton-hopping (the Grotthuss mechanism) dominates over vehicular transport, as the heavier deuterium atom transfers more slowly across the hydrogen-bond network [1].

Evidence DimensionIsotopic shift in proton/deuteron conductivity (KIE)
Target Compound DataImidazole-d4 exhibits lower conductivity due to the heavier mass of D+.
Comparator Or BaselineStandard Imidazole exhibits higher baseline H+ conductivity.
Quantified DifferenceMeasurable reduction in conductivity directly proportional to the H/D mass ratio (KIE > 1).
ConditionsElectrochemical impedance spectroscopy of Im@MOF under anhydrous conditions.

Procuring Imidazole-d4 is the only definitive way to isolate and quantify the Grotthuss conduction mechanism in next-generation solid-state electrolytes.

Synthesis of Perdeuterated Ionic Liquids for Biomass Analysis

Imidazole-d4 is the mandatory starting material for producing perdeuterated ionic liquids, such as [EMIM][OAc]-d14, which are used to directly dissolve and analyze whole-cell biomass via 2D NMR without solvent signal interference [1].

Neutron Diffraction Studies of Porous Frameworks

In structural materials science, Imidazole-d4 is used as a guest molecule in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) to enable high-contrast neutron diffraction imaging by eliminating the incoherent scattering background typical of hydrogenous solvents [2].

Mechanistic Probing of Anhydrous Proton Exchange Membranes

For the development of high-temperature fuel cells, Imidazole-d4 is loaded into solid-state electrolytes to measure the kinetic isotope effect, definitively proving that proton-hopping (the Grotthuss mechanism) drives conductivity [2].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

72.062555120 Da

Monoisotopic Mass

72.062555120 Da

Heavy Atom Count

5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Imidazole-d4

Dates

Last modified: 08-16-2023

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